PF-04745637 was developed by Pfizer and has been studied in clinical settings for its efficacy and safety profile. The compound's development is part of Pfizer's broader research efforts aimed at addressing unmet medical needs in various therapeutic areas.
PF-04745637 falls under the category of pharmacological agents, specifically targeting the central nervous system. It is classified as a selective inhibitor, which indicates its mechanism of action involves inhibiting specific enzymes or receptors involved in disease processes.
The synthesis of PF-04745637 involves several chemical reactions that allow for the construction of its molecular framework. The synthetic route typically includes:
The detailed synthetic pathway often involves multiple steps, including:
PF-04745637 has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological properties. The exact structural formula includes various atoms such as carbon, hydrogen, nitrogen, and oxygen, arranged in a way that supports its activity.
The molecular weight of PF-04745637 is approximately 400 g/mol, with a specific three-dimensional conformation that allows it to bind effectively to its target sites within biological systems.
PF-04745637 undergoes several chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and optimizing its therapeutic efficacy.
The mechanism of action of PF-04745637 involves its selective inhibition of specific receptors or enzymes related to neurological signaling pathways. By binding to these targets, the compound modulates neurotransmitter release or receptor activation, which can lead to therapeutic effects in conditions such as depression or anxiety.
Research indicates that PF-04745637 exhibits high affinity for its target sites, which correlates with improved clinical outcomes in preclinical models.
PF-04745637 is typically characterized by:
Key chemical properties include:
PF-04745637 has been explored primarily for its potential applications in treating neurological disorders such as:
Research continues into additional therapeutic areas where PF-04745637 may provide clinical benefits, highlighting its versatility as a pharmacological agent.
PF-04745637 is a synthetic carboxamide derivative characterized by a complex molecular architecture designed for targeted TRPA1 antagonism. Its systematic IUPAC name is 1-(4-chlorophenyl)-N-[(2R)-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-3-phenylpropyl]cyclopentane-1-carboxamide, reflecting its chiral center and key functional groups [2] [9]. The compound has a molecular formula of C₂₇H₃₂ClF₃N₂O₂ and a molecular weight of 509.01 g/mol [9] [10]. Its CAS Registry Number (1917294-46-2) provides a unique identifier for chemical databases and procurement [9] [10]. The structure integrates a cyclopentane-carboxamide core, a 4-chlorophenyl moiety, and a piperidine ring bearing a trifluoromethyl group and a hydroxyl group (Figure 1). The (R)-enantiomer configuration is critical for optimal TRPA1 binding [6].
Table 1: Structural Identifiers of PF-04745637
Property | Value |
---|---|
IUPAC Name | (R)-1-(4-Chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentanecarboxamide |
Molecular Formula | C₂₇H₃₂ClF₃N₂O₂ |
CAS Registry Number | 1917294-46-2 |
Molecular Weight | 509.01 g/mol |
XLogP3-AA (Predicted LogP) | 5.27 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
SMILES | O=C(C1(C2=CC=C(Cl)C=C2)CCCC1)NCC@HN4CCC(CC4)(C(F)(F)F)O |
PF-04745637 is classified as a potent and selective TRPA1 antagonist. It inhibits the human TRPA1 channel with a half-maximal inhibitory concentration (IC₅₀) of 17 nM, demonstrating >150-fold selectivity over related TRP channels like TRPV1 and TRPM8 (IC₅₀ >3 μM) [2] [3] [4]. This specificity is attributed to its reversible binding within the TRPA1 pore region, as confirmed by patch-clamp studies using mouse/human TRPA1 chimeras [3] [8]. Functionally, PF-04745637 blocks agonist-induced calcium influx in TRPA1-expressing cells and inhibits neuropeptide release in sensory neuronal tissues. For example, it suppresses cinnamaldehyde-induced calcitonin gene-related peptide (CGRP) release in human dental pulp biopsies, confirming its activity in native human tissue [3] [8]. In vivo, topical application (50–100 mg/mL) significantly reduces cinnamaldehyde-mediated skin flare responses in rat models, supporting its anti-inflammatory potential [3] [6].
Table 2: Pharmacological Profile of PF-04745637
Property | Value | Experimental Context |
---|---|---|
TRPA1 IC₅₀ | 17 nM | Human TRPA1-HEK293 cells [3] |
TRPV1/TRPM8 IC₅₀ | >3 μM | Selectivity screening [2] |
CGRP Release Inhibition | 50–60% at 10 μM | Human dental pulp biopsies [8] |
Topical Efficacy | Reduces skin flare (rat model) | 50–100 mg/mL dose [3] |
PF-04745637 was developed by Pfizer Inc., with its composition of matter and synthesis methods detailed in the international patent WO2016067143-A1 (filed 2015, published 2016) [6] [9]. The patent discloses two primary synthetic routes:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4